N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide
Description
“N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The presence of functional groups such as the nitro group, chlorobenzyl group, and naphthyl group suggests potential reactivity and utility in various chemical reactions.
Properties
Molecular Formula |
C24H17ClN2O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-naphthalen-1-yl-3-nitrobenzamide |
InChI |
InChI=1S/C24H17ClN2O3/c25-20-13-11-17(12-14-20)16-26(23-10-4-6-18-5-1-2-9-22(18)23)24(28)19-7-3-8-21(15-19)27(29)30/h1-15H,16H2 |
InChI Key |
OMHOJKSQHSZKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” typically involves the following steps:
Nitration: Introduction of the nitro group into the benzene ring.
Amidation: Formation of the amide bond between the benzylamine and the nitrobenzene derivative.
Substitution: Introduction of the chlorobenzyl and naphthyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its structural features.
Medicine
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-N-(phenyl)-3-nitrobenzamide
- N-(4-Methylbenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide
Uniqueness
The unique combination of the chlorobenzyl, naphthyl, and nitro groups in “N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide” may confer distinct reactivity and biological activity compared to similar compounds.
Biological Activity
N-(4-Chlorobenzyl)-N-(naphthalen-1-yl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorobenzyl group : Enhances lipophilicity and potential interactions with biological targets.
- Naphthalene moiety : Provides a rigid framework that may contribute to its binding affinity.
- Nitro group : Often associated with biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways, such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) .
- Antimicrobial Activity : Similar to other nitro-containing compounds, it may exert antimicrobial effects through the production of reactive intermediates that damage microbial DNA .
- Anti-inflammatory Effects : By modulating signaling pathways, it may reduce inflammation and exhibit cytoprotective properties .
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary of relevant findings:
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of nitrobenzamide compounds, including this compound, significantly inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential for therapeutic use in inflammatory diseases .
- Antimicrobial Studies : Research indicated that the compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves the reduction of the nitro group to generate reactive species that bind to bacterial DNA .
- Cancer Research : Preliminary data suggest that this compound may induce apoptosis in cancer cells through caspase activation pathways, highlighting its potential role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
